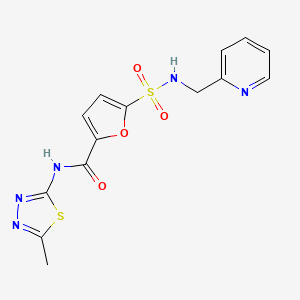
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a furan ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions.
Synthesis of the Furan Ring: The furan ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Coupling Reactions: The thiadiazole and furan rings are then coupled using a suitable linker, such as a sulfonamide group, which can be introduced through a reaction with sulfonyl chloride and an amine.
Final Assembly: The pyridin-2-ylmethyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the specific functional groups reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiadiazole and furan derivatives.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide is explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, given its complex structure and functional groups.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiadiazole and furan rings contribute to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide: shares similarities with other sulfonamide derivatives and thiadiazole-containing compounds.
Sulfonamide Derivatives: These compounds are known for their antimicrobial properties and are used in various therapeutic applications.
Thiadiazole Compounds: These are studied for their diverse biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
What sets this compound apart is its combination of a thiadiazole ring with a furan ring and a sulfonamide group, providing a unique scaffold for drug design and material science applications. The presence of the pyridin-2-ylmethyl group further enhances its binding properties and potential biological activity.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(pyridin-2-ylmethylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4S2/c1-9-18-19-14(24-9)17-13(20)11-5-6-12(23-11)25(21,22)16-8-10-4-2-3-7-15-10/h2-7,16H,8H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGPTCWEJKWEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2833542.png)
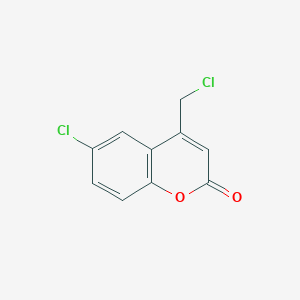

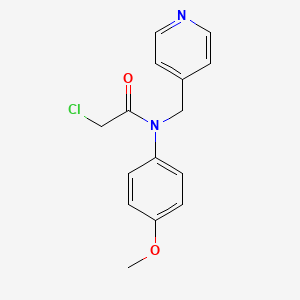
![3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide](/img/structure/B2833547.png)
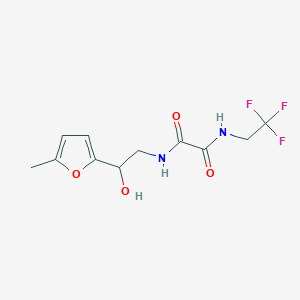
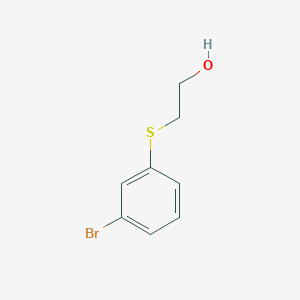
![3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B2833552.png)
![6-(4-Fluorophenyl)-2-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2833553.png)
![(2E)-3-(furan-3-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]prop-2-enamide](/img/structure/B2833556.png)
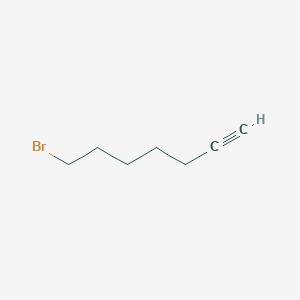
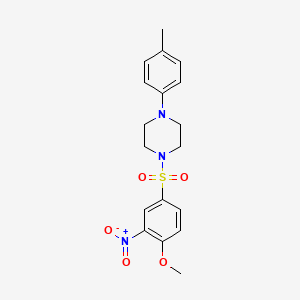
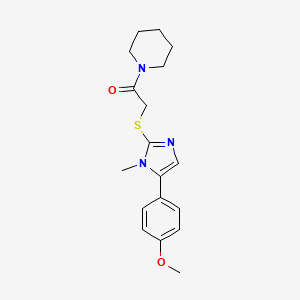
![7-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2833563.png)
